2-Methoxyisonicotinaldehyde
Description
Significance of Pyridine (B92270) Derivatives in Contemporary Chemistry
Pyridine (C₅H₅N) is a fundamental heterocyclic organic compound, structurally similar to benzene (B151609) but with one CH group replaced by a nitrogen atom. This substitution imparts unique chemical properties, making pyridine and its derivatives crucial building blocks in numerous fields. tandfonline.com In medicinal chemistry, the pyridine scaffold is a key component in a vast array of pharmaceutical drugs, valued for its ability to enhance the solubility and bioavailability of molecules. enpress-publisher.comresearchgate.net Pyridine derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. tandfonline.comresearchgate.netnih.gov Beyond medicine, they are integral to the development of agrochemicals like fungicides and herbicides, as well as materials science, where they are used in creating dyes and specialized polymers. enpress-publisher.com The versatility of the pyridine ring as a reactant and a foundational structure for chemical modifications solidifies its importance in modern synthetic chemistry. enpress-publisher.com
Historical Context of Isonicotinaldehyde Research
Isonicotinaldehyde, also known as pyridine-4-carboxaldehyde, is a key derivative of pyridine. Its historical significance is closely tied to the development of antitubercular drugs. Research in the mid-20th century into compounds related to pyridinecarboxylic acids led to the synthesis of isonicotinic acid hydrazide (isoniazid) from isonicotinic acid, a close relative of isonicotinaldehyde. nih.govwikipedia.org Isoniazid proved to be a highly effective and pivotal drug in the treatment of tuberculosis. wikipedia.org This breakthrough spurred further investigation into related structures, including isonicotinaldehyde and its derivatives. nih.govontosight.ai These compounds became important intermediates and subjects of study for creating new potential therapeutic agents, not only for tuberculosis but for other conditions as well. ontosight.aiontosight.ai The study of isonicotinaldehyde and its reactivity has thus provided a foundation for the development of more complex and functionally diverse molecules.
Overview of 2-Methoxyisonicotinaldehyde as a Unique Chemical Entity
This compound is a substituted pyridine derivative with the chemical formula C₇H₇NO₂. scbt.com Its structure is characterized by a pyridine ring with an aldehyde group (-CHO) at the 4-position and a methoxy (B1213986) group (-OCH₃) at the 2-position. This specific arrangement of functional groups makes it a distinct and valuable compound in organic synthesis.
The aldehyde group is a reactive site capable of undergoing a wide range of chemical transformations, such as oxidation, reduction, and condensation reactions. The methoxy group, an electron-donating group, influences the electronic properties of the pyridine ring, affecting its reactivity. The presence of both these groups on the pyridine scaffold creates a bifunctional molecule that serves as a versatile building block for constructing more complex, multi-functional chemical structures. It is particularly noted for its use as a precursor and intermediate in the synthesis of advanced organic molecules, including biologically active compounds. tandfonline.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-methoxypyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-10-7-4-6(5-9)2-3-8-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCKNCWQVHJMAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376647 | |
| Record name | 2-methoxyisonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72716-87-1 | |
| Record name | 2-methoxyisonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxyisonicotinaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Profile of 2 Methoxyisonicotinaldehyde
The fundamental properties of 2-Methoxyisonicotinaldehyde are summarized in the table below, providing a quick reference for its key chemical and physical identifiers.
| Property | Value | Source(s) |
| IUPAC Name | This compound | sigmaaldrich.comsigmaaldrich.com |
| Alternate Names | 2-Methoxypyridine-4-carboxaldehyde, 4-Formyl-2-methoxypyridine | scbt.com |
| CAS Number | 72716-87-1 | scbt.comchemical-suppliers.eu |
| Chemical Formula | C₇H₇NO₂ | scbt.comchemical-suppliers.eu |
| Molecular Weight | 137.14 g/mol | scbt.comsigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| Storage Temperature | 2-8°C, under inert atmosphere | sigmaaldrich.comsigmaaldrich.com |
Synthesis and Manufacturing
The laboratory-scale synthesis of 2-Methoxyisonicotinaldehyde typically starts from more readily available pyridine (B92270) derivatives. One documented method involves the oxidation of the corresponding alcohol, (2-methoxypyridin-4-yl)methanol (B51025). koreascience.kr This reaction is often carried out using an oxidizing agent like Collins reagent, which is prepared from chromium trioxide (CrO₃) and pyridine in a solvent such as dichloromethane (B109758). koreascience.kr
Another synthetic approach begins with methyl 2-chloroisonicotinate. This starting material is first reacted with sodium methoxide (B1231860) to substitute the chloro group with a methoxy (B1213986) group, yielding methyl 2-methoxyisonicotinate. This ester is then reduced to the alcohol, (2-methoxypyridin-4-yl)methanol, which can subsequently be oxidized to the desired aldehyde, this compound. koreascience.kr
Industrial-scale manufacturing would need to address challenges such as cost-effective starting materials, efficient reaction conditions, and purification methods to ensure high purity. The choice of reagents and solvents would also be critical to developing a scalable and environmentally conscious process.
Chemical Reactivity and Mechanisms
The chemical behavior of 2-Methoxyisonicotinaldehyde is dictated by its two primary functional groups: the aldehyde and the methoxy (B1213986) group on the pyridine (B92270) ring.
The aldehyde group is the main center of reactivity. It can be:
Oxidized to form the corresponding carboxylic acid, 2-methoxyisonicotinic acid.
Reduced to the primary alcohol, (2-methoxypyridin-4-yl)methanol (B51025).
Undergo nucleophilic addition reactions , a characteristic reaction of aldehydes.
Participate in various condensation reactions to form larger molecules. For example, it is used in Knoevenagel condensations and Wittig-type reactions to create carbon-carbon double bonds. tandfonline.comambeed.com
The methoxy group , being an electron-donating group, influences the electron density of the pyridine ring, affecting its susceptibility to electrophilic and nucleophilic attack. Its presence can direct the outcome of substitution reactions on the ring.
This dual functionality makes this compound a valuable bifunctional building block in organic synthesis. It allows for the sequential or selective reaction at either the aldehyde or the pyridine ring, enabling the construction of complex molecular architectures from a relatively simple precursor.
Applications in Research and Industry
Established Synthetic Pathways for this compound Production
Traditional methods for the synthesis of this compound rely on foundational organic reactions, including the oxidation of alcohol precursors, regioselective introduction of the formyl group, and the deprotection of aldehyde precursors.
Oxidation of 2-Methoxypyridine (B126380) Precursors
A direct and well-established route to this compound involves the oxidation of its corresponding alcohol precursor, (2-methoxypyridin-4-yl)methanol (B51025). This transformation converts the primary alcohol group at the C4 position of the pyridine (B92270) ring into the desired aldehyde functionality.
One documented method employs Collins reagent, a complex of chromium(VI) oxide (CrO₃) and pyridine in dichloromethane (B109758). koreascience.kr In this procedure, (2-methoxypyridin-4-yl)methanol is treated with the pre-formed Collins reagent at room temperature. koreascience.kr The reaction proceeds for a short duration, after which the product is isolated through filtration and extraction, affording this compound in moderate yield. koreascience.kr This classical oxidation method provides a reliable pathway from the readily available alcohol starting material. koreascience.krnih.gov
Table 1: Oxidation of (2-Methoxypyridin-4-yl)methanol
| Starting Material | Reagent | Solvent | Yield | Reference |
|---|---|---|---|---|
| (2-Methoxypyridin-4-yl)methanol | Collins Reagent (CrO₃/Pyridine) | Dichloromethane | 64% | koreascience.kr |
Other oxidizing agents commonly used for the conversion of primary alcohols to aldehydes, such as potassium permanganate (B83412) (KMnO₄), could also be applied in this context. ambeed.com
Regioselective Functionalization Approaches
Regioselective functionalization allows for the direct introduction of a formyl group onto the 2-methoxypyridine ring at the C4 position. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.orgwikipedia.org The reaction utilizes a formylating agent known as the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. organic-chemistry.orgtcichemicals.com
The mechanism involves an electrophilic aromatic substitution where the electron-rich pyridine ring attacks the Vilsmeier reagent. wikipedia.org The methoxy (B1213986) group at the C2 position of the pyridine ring acts as an activating group, directing the electrophilic substitution. The reaction typically favors substitution at the para-position (C4) relative to the activating group, leading to the desired this compound after aqueous workup hydrolyzes the intermediate iminium ion. tcichemicals.com This approach is a key strategy for directly building the aldehyde functionality onto a pre-existing 2-methoxypyridine scaffold.
Acid-Mediated Hydrolysis Strategies for Precursor Compounds
In multi-step syntheses, it is often advantageous to protect the aldehyde functionality as it can be sensitive to various reaction conditions. Aldehydes are commonly protected as acetals, which are stable in neutral to strongly basic environments. mdpi.com A common strategy involves using a precursor such as 4-(1,3-dioxolan-2-yl)-2-methoxypyridine, where the aldehyde group is masked as a cyclic acetal (B89532). sigmaaldrich.comgoogleapis.com
This acetal-protected compound can be carried through several synthetic steps without reacting. The final step to obtain this compound is the deprotection of the acetal group. This is achieved through acid-mediated hydrolysis, typically by treating the acetal with aqueous acid. The reaction is reversible, but by using a large excess of water, the equilibrium is driven towards the formation of the aldehyde and the corresponding diol (e.g., ethylene (B1197577) glycol). This deprotection strategy is a mild and efficient way to unveil the aldehyde at a late stage in a synthetic sequence.
Advanced Synthetic Approaches and Innovations
Modern synthetic chemistry offers more sophisticated and efficient routes to this compound, often employing transition-metal catalysis to achieve high selectivity and yield under mild conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis. One advanced approach for the synthesis of this compound is the direct formylation of a halo-substituted precursor, such as 4-bromo- or 4-iodo-2-methoxypyridine. These reactions introduce the aldehyde group in a single, catalytic step.
Several methods for palladium-catalyzed formylation have been developed. One approach uses synthesis gas (a mixture of carbon monoxide and hydrogen) as the source of the formyl group. nih.govresearchgate.net Another, more recent development utilizes formic acid or its derivatives as a convenient and less hazardous liquid source of carbon monoxide. organic-chemistry.org Other protocols employ reagents like tert-butyl isocyanide as the formyl group equivalent. organic-chemistry.org These reactions typically involve the oxidative addition of the aryl halide to a palladium(0) complex, followed by insertion of the formyl equivalent and reductive elimination to yield the final aldehyde product. organic-chemistry.org
Table 2: Illustrative Palladium-Catalyzed Formylation
| Substrate Type | Formyl Source | Catalyst System (Example) | Reaction Type | Reference |
|---|---|---|---|---|
| Aryl Bromide | Syngas (CO/H₂) | Pd(OAc)₂ / Phosphine (B1218219) Ligand | Carbonylative Hydrogenation | nih.govresearchgate.net |
| Aryl Iodide | Formic Acid (HCOOH) | Pd(OAc)₂ / PPh₃ / I₂ | Reductive Carbonylation | organic-chemistry.org |
| Aryl Halide | t-BuNC / Et₃SiH | Pd(dba)₂ / JohnPhos | Isocyanide Insertion/Reduction | organic-chemistry.org |
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful regioselective functionalization technique that utilizes a directing group on an aromatic ring to guide deprotonation by a strong base to an adjacent position. baranlab.org The methoxy group is a known, albeit moderate, directing group. However, in substituted pyridines, the interplay between different directing groups and the inherent reactivity of the ring can be harnessed for selective functionalization.
A notable synthetic route involves the deprotonative metalation of a substituted 2-methoxypyridine. For instance, the synthesis of 5-bromo-2-methoxyisonicotinaldehyde (B1377214) has been achieved starting from 5-bromo-2-methoxypyridine. In this process, a strong lithium amide base, such as lithium diisopropylamide (LDA), is used to deprotonate the pyridine ring. The combination of the directing effect of the methoxy group and the electronic influence of the bromine substituent facilitates regioselective metalation at the C4 position. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde group, yielding the desired product. This strategy showcases how DoM principles can be applied to achieve functionalization at positions that are not immediately ortho to the primary directing group, providing a sophisticated route to substituted isonicotinaldehydes. nih.govresearchgate.net
Application of Green Chemistry Principles in Synthesis
The twelve principles of green chemistry provide a framework for creating more sustainable chemical processes. acs.orgsigmaaldrich.com These principles advocate for waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and employing safer solvents and auxiliaries. acs.orgsigmaaldrich.com Other key tenets include designing for energy efficiency, using renewable feedstocks, reducing unnecessary derivatization, utilizing catalysis, designing for degradation, implementing real-time analysis for pollution prevention, and ensuring inherently safer chemistry for accident prevention. sigmaaldrich.comscispace.com
In the context of synthesizing this compound and related compounds, the application of these principles is crucial for minimizing environmental impact. rroij.com For instance, the principle of atom economy , developed by Barry Trost, is a measure of how many atoms of the reactants are incorporated into the final product. acs.org A high atom economy signifies a more efficient and less wasteful process.
Another vital principle is the use of catalysis over stoichiometric reagents. acs.orgucl.ac.uk Catalytic reactions are inherently more sustainable as they reduce the amount of waste generated. ucl.ac.uk Biocatalysis, utilizing enzymes, is a particularly green approach as enzymes are highly specific, often eliminating the need for protecting groups and reducing derivatization steps. acs.orgnih.gov
The choice of solvents also plays a significant role in the greenness of a synthesis. skpharmteco.com Many traditional solvents, such as dichloromethane and other chlorinated solvents, are being replaced with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or by implementing solvent recovery and reuse strategies. ucl.ac.ukskpharmteco.comgctlc.org The goal is to select solvents that are chemically sensible, require less energy, have low toxicity, and minimal life cycle environmental impacts. skpharmteco.com
Purification and Characterization Techniques in Synthesis
Following synthesis, the purification and characterization of this compound are essential to ensure its purity and confirm its chemical structure.
Chromatographic Separation Methods
Chromatography is a fundamental technique for the separation and purification of compounds from a mixture. uomus.edu.iqncert.nic.inadarshcollege.in The separation is based on the differential distribution of the components between a stationary phase and a mobile phase. ncert.nic.inadarshcollege.in
Column chromatography is a common preparative technique used to purify organic compounds. googleapis.com In the case of this compound and its derivatives, column chromatography using a silica (B1680970) gel stationary phase with a gradient elution of solvents like hexane (B92381) and ethyl acetate (B1210297) can be employed for effective purification. The polarity of the solvent mixture is gradually increased to elute compounds with varying polarities.
Thin-layer chromatography (TLC) is an analytical technique that relies on the principle of adsorption to separate components of a mixture. uomus.edu.iq It is often used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. rsc.org
High-performance liquid chromatography (HPLC) is a more advanced chromatographic technique that offers high resolution and sensitivity. researchgate.net Reversed-phase HPLC, where the stationary phase is nonpolar (like C18) and the mobile phase is a polar solvent mixture, is a powerful tool for the analysis and purification of polar compounds. researchgate.netbiotage.com
Interactive Table: Chromatographic Separation Methods
| Technique | Stationary Phase | Mobile Phase Example | Principle of Separation | Application |
|---|---|---|---|---|
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Adsorption | Preparative Purification googleapis.com |
| Thin-Layer Chromatography | Silica or Alumina | Varies | Adsorption uomus.edu.iq | Reaction Monitoring, Purity Check rsc.org |
| Reversed-Phase HPLC | C18 biotage.com | Water/Methanol biotage.com | Partition | Analytical Separation, Quantification researchgate.net |
Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for the structural elucidation of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. kud.ac.inbhu.ac.in In ¹H NMR, the chemical shift, integration, and splitting pattern of the signals reveal the electronic environment, the number of protons, and the connectivity of neighboring protons, respectively. pressbooks.pub For this compound, one would expect to see signals corresponding to the aromatic protons on the pyridine ring, the aldehyde proton, and the methoxy group protons. bhu.ac.in ¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. oxinst.com
Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of a compound. uci.edu The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compound. uci.edu High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound. uci.edu The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. arizona.edulibretexts.org For this compound, which contains one nitrogen atom, the molecular ion peak is expected to have an odd m/z value. uci.edu
Interactive Table: Spectroscopic Data for this compound
| Technique | Expected Observation | Information Obtained |
|---|---|---|
| ¹H NMR | Signals for aromatic, aldehyde, and methoxy protons with specific chemical shifts and splitting patterns. bhu.ac.inpressbooks.pub | Connectivity and electronic environment of protons. pressbooks.pub |
| ¹³C NMR | Distinct signals for each unique carbon atom in the molecule. oxinst.com | Carbon skeleton of the molecule. oxinst.com |
| Mass Spectrometry | Molecular ion peak (M+) corresponding to the molecular weight (137.14 g/mol). uci.eduscbt.com | Molecular weight and formula confirmation. uci.edu |
| High-Resolution MS | Precise mass measurement to determine the elemental composition. uci.edu | Exact molecular formula. uci.edu |
Electrophilic and Nucleophilic Reactivity of the Aldehyde Moiety
The aldehyde group is a key center of reactivity in this compound. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. libretexts.org This inherent electrophilicity drives a variety of addition reactions. libretexts.org
Nucleophilic Addition: The aldehyde functionality readily undergoes nucleophilic addition. smolecule.com Common reactions include the formation of hemiacetals and acetals upon treatment with alcohols in the presence of an acid catalyst. britannica.com The reaction proceeds in two stages, with the initial formation of a generally unstable hemiacetal, which can then react with a second alcohol molecule to form a stable acetal. britannica.com Other nucleophiles such as amines, thiols, and organometallic reagents can also add to the carbonyl carbon, leading to a diverse range of products.
Oxidation-Reduction Reactions: Like other aromatic aldehydes that lack an alpha-hydrogen, this compound can undergo the Cannizzaro reaction when subjected to a strong base. britannica.com In this disproportionation reaction, one molecule of the aldehyde is oxidized to a carboxylic acid, while another is reduced to a primary alcohol. britannica.com
The reactivity of the aldehyde can be summarized in the following table:
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Nucleophilic Addition | Alcohols (in acid) | Acetal |
| Nucleophilic Addition | Amines | Imine |
| Nucleophilic Addition | Thiols | Thioacetal |
Reactions Involving the Pyridine Nitrogen
The nitrogen atom in the pyridine ring of this compound imparts basic and nucleophilic properties to the molecule. However, its reactivity is tempered by the electron-withdrawing nature of the aromatic ring and the other substituents.
Protonation and Lewis Acid Complexation: The lone pair of electrons on the pyridine nitrogen allows it to act as a base, readily protonating in the presence of acids. vulcanchem.comgcwgandhinagar.com This protonation forms a pyridinium (B92312) salt, which can influence the reactivity of the rest of the molecule. Similarly, the nitrogen can coordinate with Lewis acids. gcwgandhinagar.com
N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents like peracids. wikipedia.org This transformation is significant as it can alter the electronic properties of the pyridine ring, activating the 2- and 4-positions for nucleophilic substitution by suppressing further reactions at the nitrogen atom. wikipedia.org
Nucleophilic Substitution: The pyridine ring itself is generally more susceptible to nucleophilic substitution than benzene (B151609), particularly at the 2- and 4-positions, due to the electron-withdrawing effect of the nitrogen atom. gcwgandhinagar.comwikipedia.org However, electrophilic aromatic substitution on the pyridine ring is generally difficult as the conditions for these reactions often involve strong acids, which protonate the nitrogen and deactivate the ring. gcwgandhinagar.com
Transformations of the Methoxy Group
The methoxy group (-OCH3) at the 2-position of the pyridine ring is an important functional group that can undergo specific chemical transformations, most notably demethylation.
Demethylation: The methoxy group can be cleaved to yield a hydroxyl group. This transformation is often achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr3). mdpi.com Selective demethylation can also be accomplished under milder conditions. For instance, a combination of lithium chloride (LiCl) and p-toluenesulfonic acid (pTSA) in dimethylformamide (DMF) has been used for selective demethylation. mdpi.com The susceptibility of the methoxy group to cleavage is influenced by its position on the pyridine ring and the presence of other substituents. mdpi.com For example, while the 2-methoxy group is activated, steric hindrance from adjacent groups can affect the ease of demethylation. mdpi.com
| Reagent(s) | Product | Conditions |
| Boron tribromide (BBr3) | 2-Hydroxyisonicotinaldehyde | |
| Lithium chloride (LiCl), p-toluenesulfonic acid (pTSA) | 2-Hydroxyisonicotinaldehyde | DMF |
pH-Dependent Reactivity Profiles
Under acidic conditions (low pH), the pyridine nitrogen is protonated, forming a pyridinium ion. vulcanchem.com This enhances the electron-withdrawing nature of the pyridine ring, which can affect the reactivity of the aldehyde group. For example, the increased electrophilicity of the carbonyl carbon in acidic media can facilitate nucleophilic attack. rsc.org
Conversely, under basic conditions (high pH), the pyridine nitrogen remains unprotonated. The reactivity in alkaline media is often dominated by reactions involving the aldehyde group, such as the Cannizzaro reaction in the presence of a strong base. britannica.com The pH can also dictate the outcome of reactions involving other functional groups. For instance, the cleavage of protecting groups or the progress of certain catalytic cycles can be highly pH-dependent. rsc.orgnih.govrsc.org The rate of some reactions, like the hydrogen evolution reaction, shows a non-trivial dependence on pH. escholarship.org
Stereoselective Reactions and Chiral Transformations
While this compound itself is not chiral, it can participate in stereoselective reactions when reacted with chiral reagents or catalysts. masterorganicchemistry.com These reactions lead to the formation of chiral products where one stereoisomer is favored over others. stereoelectronics.org
Diastereoselective Additions: When a chiral nucleophile adds to the prochiral carbonyl carbon of the aldehyde, two diastereomeric products can be formed in unequal amounts. stereoelectronics.org The facial selectivity of the nucleophilic attack is influenced by steric and electronic factors of both the aldehyde and the incoming nucleophile.
Enantioselective Reductions: The aldehyde can be reduced to a chiral alcohol using a chiral reducing agent or a catalyst. Asymmetric hydrogenation using chiral phosphine ligands complexed to a metal center, such as rhodium or ruthenium, is a common method for achieving high enantioselectivity. ambeed.com The specific chiral ligand used creates an asymmetric environment that directs the hydride transfer to one face of the carbonyl group preferentially. ambeed.com
The outcomes of such reactions are often described by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.), which quantify the degree of stereoselectivity. slideshare.net
| Reaction Type | Chiral Influence | Outcome |
| Nucleophilic Addition | Chiral Nucleophile | Diastereomeric products |
| Reduction | Chiral Reducing Agent/Catalyst | Enantiomerically enriched alcohol |
Synthesis of Functionalized Derivatives
The molecular framework of this compound serves as a versatile starting point for the synthesis of a wide array of functionalized derivatives. These modifications are crucial for exploring and optimizing biological activities.
Halogenation of the pyridine ring is a common strategy to modulate the electronic properties and metabolic stability of the molecule.
5-Chloro-2-methoxyisonicotinaldehyde : The synthesis of this derivative can be achieved through various routes. One method involves the methylation and subsequent aminolysis of 5-chlorosalicylic acid to form N-phenethyl-5-chloro-2-methoxybenzamide, which is then converted to the final product via chlorosulfonation and aminolysis. google.com
3-Fluoro-2-methoxyisonicotinaldehyde : This compound is available as a research chemical and is a useful building block in synthetic organic chemistry. bldpharm.comambeed.com Its synthesis can be inferred from related reactions involving fluorinated pyridine precursors.
5-Fluoro-2-methoxyisonicotinaldehyde : This derivative is also a commercially available compound used in research. chemdad.comsigmaaldrich.com The introduction of a fluorine atom at the 5-position can significantly alter the molecule's properties.
The table below summarizes key identifiers for these halogenated derivatives.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-Chloro-2-methoxyisonicotinaldehyde | Not Available | C₇H₆ClNO₂ | 171.58 |
| 3-Fluoro-2-methoxyisonicotinaldehyde | 1227589-00-5 | C₇H₆FNO₂ | 155.13 |
| 5-Fluoro-2-methoxyisonicotinaldehyde | 884495-12-9 | C₇H₆FNO₂ | 155.13 |
The introduction of hydroxyl and additional alkoxy groups can influence hydrogen bonding potential and solubility.
5-Hydroxy-2-methoxyisonicotinaldehyde : This compound is a key intermediate in the synthesis of various biologically active molecules. vulcanchem.com It can be prepared through methods such as the alkylation of a protected dihydroxypyridine. vulcanchem.com It is also available from commercial suppliers. sigmaaldrich.cn
2,5-Dimethoxyisonicotinaldehyde : A synthetic route to this compound involves the methylation of 5-hydroxy-2-methoxyisonicotinaldehyde. nih.gov For instance, a mixture of the hydroxylated precursor and potassium carbonate in anhydrous DMF can be treated with methyl iodide to yield the dimethoxy product. nih.gov Another approach is the Vilsmeier-Haack formylation of 1,4-dimethoxybenzene, followed by hydrolysis. bloomtechz.com
2-Hydroxy-6-methoxyisonicotinaldehyde : The synthesis of related structures, such as 2-hydroxy-5-methoxybenzaldehyde, involves the Reimer-Tiemann formylation of 4-methoxyphenol, followed by methylation. chemicalbook.com A similar strategy could be adapted for this pyridine analog.
Below is a table of identifiers for these hydroxylated and alkoxylated derivatives.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-Hydroxy-2-methoxyisonicotinaldehyde | 867267-28-5 | C₇H₇NO₃ | 153.13 |
| 2,5-Dimethoxyisonicotinaldehyde | 867267-27-4 | C₈H₉NO₃ | 167.16 |
| 2-Hydroxy-6-methoxyisonicotinaldehyde | Not Available | C₇H₇NO₃ | 153.13 |
The aldehyde functional group of this compound can be readily converted into carboxylic acids and esters, which are important for creating bioisosteres and prodrugs. For example, methyl 2-chloroisonicotinate can be reacted with sodium methoxide (B1231860) to produce a methoxy-substituted ester, which can then be hydrolyzed to the corresponding carboxylic acid. koreascience.kr The ester can also be reduced using agents like sodium borohydride (B1222165) to an alcohol, which can be re-oxidized to the aldehyde. koreascience.kr
Semicarbazones are formed by the condensation reaction between an aldehyde and semicarbazide (B1199961) hydrochloride. technologypublisher.comsathyabama.ac.in This reaction is a common method for creating derivatives with a wide range of biological activities. nanoient.org Greener synthetic approaches for semicarbazone synthesis utilize solvents like ethyl lactate (B86563) or dimethyl isosorbide (B1672297) at room temperature, often resulting in high yields and purity. technologypublisher.comgeneseo.edu The general reaction involves mixing the aldehyde with semicarbazide hydrochloride in the chosen solvent. technologypublisher.com
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are essential for understanding how chemical structure influences biological activity, guiding the design of more potent and selective compounds.
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. These substituents exert electronic and steric effects that can alter the molecule's interaction with biological targets. jackwestin.com
Electronic Effects : Substituents can be classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). lasalle.edu
Electron-donating groups (like -OH, -OCH₃, -NH₂) increase the electron density of the aromatic ring through resonance or inductive effects, which can enhance the nucleophilicity of the ring. lasalle.edulibretexts.org In many cases, the presence of electron-donating groups on the aromatic rings of pharmacologically active compounds appears to enhance their activity. nih.gov
Electron-withdrawing groups (like -Cl, -F, -NO₂) decrease the electron density of the ring. lasalle.edulibretexts.org Halogens are a special case as they are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directing due to a resonance donating effect. lasalle.edulibretexts.org The introduction of a chlorine atom, for instance, has been noted to enhance activity in some isonicotinaldehyde derivatives.
Rational Design of Modified Structures
The rational design of novel molecules from a lead compound like this compound is a cornerstone of modern medicinal chemistry and materials science. This process involves the systematic modification of the molecular structure to enhance desired properties, be it biological activity, selectivity, or physical characteristics. The design of new derivatives of this compound can be guided by established structure-activity relationships (SAR) observed in analogous pyridine and quinoline systems. vulcanchem.com
Key strategies for the rational design of this compound derivatives include:
Modification of the Aldehyde Group: The aldehyde functionality is a prime site for chemical modification. It can be converted into a variety of other functional groups, such as imines (Schiff bases), oximes, hydrazones, or alcohols. nih.govcdnsciencepub.com For instance, condensation with hydrazides can yield isonicotinoyl hydrazone derivatives, a class of compounds known for their iron-chelating and antiproliferative properties. researchgate.net The choice of the reacting partner for the aldehyde is critical and is often guided by the desired final properties of the molecule.
Modification of the Methoxy Group: The 2-methoxy group is another key feature that can be targeted for modification. Demethylation to the corresponding 2-hydroxy-isonicotinaldehyde would introduce a hydrogen bond donor, potentially altering intermolecular interactions. Alternatively, replacement with other alkoxy groups of varying chain lengths or branching could be explored to fine-tune solubility and steric bulk.
A powerful approach in rational design is the use of computational modeling to predict how these structural modifications will affect the molecule's properties. iupac.org Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can establish mathematical relationships between the chemical structure and biological activity, guiding the design of more potent or selective compounds. nih.gov
To illustrate the rational design process, consider the hypothetical design of novel derivatives based on this compound.
Interactive Data Table: Hypothetical Design of this compound Derivatives
| Derivative Name | Modification Strategy | Rationale | Predicted Property Change |
| (E)-N'-(2-methoxy-4-pyridinylmethylene)benzohydrazide | Condensation of the aldehyde with benzohydrazide | Introduce a hydrazone linkage known for metal chelation | Potential for enhanced biological activity through iron chelation |
| 2-Chloro-6-methoxyisonicotinaldehyde | Introduction of a chloro group at position 6 | Modulate electronic properties and lipophilicity | Possible increase in antimicrobial or anticancer potency based on SAR of related compounds |
| 2-Ethoxyisonicotinaldehyde | Replacement of the methoxy with an ethoxy group | Increase lipophilicity and steric bulk | Altered solubility and potential for different interactions with biological targets |
| (2-Methoxy-4-pyridinyl)methanol | Reduction of the aldehyde to an alcohol | Introduce a hydrogen bond donor and increase flexibility | Change in polarity and potential for different biological targets |
Conformational Analysis of Derivatives
The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its physical and biological properties. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and the energy barriers between them. For derivatives of this compound, understanding their conformational preferences is crucial for predicting their interactions with biological targets or their packing in a crystal lattice.
Several experimental and computational techniques are employed for conformational analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying molecular conformation in solution. The measurement of coupling constants, such as the through-space Overhauser effect (NOE), can provide information about the proximity of different protons in the molecule, allowing for the determination of the preferred conformation. cdnsciencepub.com
X-ray Crystallography: This technique provides a precise picture of the molecule's conformation in the solid state. It can reveal detailed information about bond lengths, bond angles, and torsional angles. researchgate.net
Computational Modeling: Molecular mechanics and quantum mechanics calculations are widely used to explore the conformational space of molecules. iupac.orggoogle.com By calculating the energy of different conformations, the most stable (lowest energy) conformers can be identified. Density Functional Theory (DFT) is a common method for these calculations, providing a good balance between accuracy and computational cost. acs.org
For pyridine aldehydes and their derivatives, a key conformational feature is the orientation of the carbonyl group (or its equivalent) relative to the pyridine ring. Studies on related pyridine aldoximes have shown that the oxime group can be twisted out of the plane of the pyridine ring. cdnsciencepub.com Similarly, the methoxy group's orientation will influence the molecule's polarity and its ability to form hydrogen bonds. The interplay between the electronic effects of the substituents and steric hindrance will determine the most stable conformation.
For example, in a derivative where the aldehyde is converted to a larger group, steric clashes with the methoxy group at position 2 could force the substituent at position 4 to adopt a specific orientation. Computational scans of the potential energy surface as a function of the relevant dihedral angles can reveal the energy minima corresponding to stable conformers.
Interactive Data Table: Predicted Conformational Data for a Hypothetical this compound Derivative
The following table presents hypothetical data for the conformational analysis of (E)-N'-(2-methoxy-4-pyridinylmethylene)benzohydrazide, a rationally designed derivative.
| Conformational Parameter | Method | Predicted Value | Interpretation |
| Dihedral Angle (C3-C4-C=N) | DFT Calculation | ~180° (anti-periplanar) | The imine bond is likely oriented away from the methoxy group to minimize steric hindrance. |
| Dihedral Angle (C1-C2-O-CH3) | DFT Calculation | ~0° or ~180° | The methoxy group is likely to be co-planar with the pyridine ring to maximize resonance stabilization. |
| Preferred Conformer Energy | Molecular Mechanics | - | The transoid conformation of the hydrazone moiety is predicted to be the global energy minimum. |
| Key NOE Contacts | 2D NMR (Predicted) | H of C=N with H of C3/C5 | Proximity of the imine proton to the ring protons would confirm the planar arrangement. |
The Versatile Role of this compound in Chemical Synthesis
Introduction
This compound, a substituted pyridine derivative, serves as a crucial starting material and intermediate in various organic synthesis pathways. Its unique structure, featuring a pyridine ring functionalized with both a methoxy and an aldehyde group, allows for a wide range of chemical transformations. This article explores the specific applications of this compound in the construction of complex chemical architectures, focusing on its role in heterocyclic chemistry and the synthesis of elaborate molecules for research and pharmaceutical development.
Medicinal Chemistry and Biological Research Applications
Other Biological Activities
While research on 2-Methoxyisonicotinaldehyde is specific, its structural components suggest potential activities based on related compounds.
Direct studies evaluating the antitubercular activity of this compound against Mycobacterium tuberculosis are not extensively documented in the available literature. However, the pyridine (B92270) scaffold is a well-established pharmacophore in the development of antitubercular agents. Numerous pyridine derivatives have demonstrated significant efficacy against both replicating and dormant tubercle bacilli.
Research into related structures has shown promise. For instance, certain 2,4-disubstituted pyridine derivatives have been identified as effective against M. tuberculosis located intracellularly within macrophages and in biofilm formations frontiersin.org. Similarly, novel 2-thiopyridine derivatives have been found to possess potent antibacterial activity against both actively growing and dormant M. tuberculosis cells nih.govresearchgate.net. The activity of these related compounds underscores the potential of the pyridine core, suggesting that derivatives of this compound could be viable candidates for antitubercular screening programs.
Table 1: Examples of Pyridine Derivatives with Antitubercular Activity This table presents data for related compounds to illustrate the potential of the chemical class, not for this compound itself.
| Compound Class | Target | Observed Activity | Reference |
|---|---|---|---|
| 2,4-Disubstituted Pyridines | Intracellular & Biofilm M. tuberculosis | Significant bactericidal activity. Resistance linked to MmpS5-MmpL5 efflux pump. | frontiersin.org |
| 2-Thiopyridine Derivatives | Actively Growing & Dormant M. tuberculosis | Potent antibacterial activity in multiple in vitro dormancy models. | nih.gov |
| Pyridyl Chalcones | M. tuberculosis | Design and synthesis of chalcones containing a pyridine ring showed antitubercular potential. | mdpi.com |
Specific experimental validation of the antioxidant properties of this compound is not prominently featured in current research. However, the chemical structure, which contains a methoxy-substituted aromatic ring, is common in compounds known to possess antioxidant activity. For a related isomer, 6-Methoxy-2-pyridinecarboxaldehyde, antioxidant activity has been evaluated, indicating the potential for this class of compounds sigmaaldrich.com. The methoxy (B1213986) group can donate electrons to the aromatic system, which may help in stabilizing free radicals, a key mechanism for antioxidant action. Further investigation using standard assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) would be necessary to quantify any such activity for this compound.
There is a lack of specific studies detailing the interaction between this compound and biomolecules like Bovine Serum Albumin (BSA). However, the principles of molecular interactions can be inferred from studies on similar molecules. Serum albumins are major transport proteins in the circulatory system, and the binding of small molecules to them significantly affects their pharmacokinetics and pharmacodynamics.
The interaction of aldehydes with BSA has been investigated using spectroscopic methods. For example, studies with formaldehyde have shown that it can induce conformational changes in BSA, quenching its intrinsic fluorescence nih.gov. Similar fluorescence quenching studies on cuminaldehyde confirmed a static quenching mechanism, indicating the formation of a stable complex with BSA researchgate.net.
The methoxy group can also play a crucial role. Studies on curcuminoids, which have varying numbers of methoxy groups, demonstrated that these groups influence the binding affinity and interaction with different sites on human serum albumin plos.org. The presence of the methoxy group on this compound could therefore influence its binding mode and affinity for albumin. Spectroscopic techniques are essential tools for characterizing these potential interactions.
Table 2: Methods for Studying Small Molecule-Albumin Interactions
| Technique | Information Obtained | Example Compound Studied |
|---|---|---|
| Fluorescence Spectroscopy | Binding constants, quenching mechanism (static/dynamic), binding sites. | Cuminaldehyde, Formaldehyde nih.govresearchgate.net |
| UV-Visible Absorption | Changes in the secondary conformation of the protein upon binding. | Cuminaldehyde researchgate.net |
| Circular Dichroism (CD) | Alterations in the protein's secondary structure (e.g., α-helix content). | Formaldehyde nih.gov |
| Molecular Docking | Prediction of binding modes and specific amino acid interactions. | Curcuminoids plos.org |
Drug Discovery and Development Paradigms
A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters pressbooks.pubbiobide.com. While this compound has not been explicitly identified as a lead compound in major drug discovery campaigns, its characteristics make it a suitable candidate for such a role. As a small, functionalized heterocyclic molecule, it can serve as a "building block" or fragment in the synthesis of more complex molecules .
The process of lead optimization involves iterative chemical modifications of a lead compound to produce a preclinical drug candidate with an optimal balance of properties, including potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles danaher.com. The aldehyde and methoxy functional groups on this compound are amenable to a wide range of chemical transformations, making it a versatile scaffold for optimization.
Molecular modification is a core strategy in medicinal chemistry used to enhance the therapeutic properties of a bioactive compound mdpi.com. For this compound, several modification strategies could be envisioned to explore its therapeutic potential.
Modification of the Aldehyde Group: The aldehyde is a versatile functional group that can be readily converted into a variety of other functionalities. For example, it can undergo condensation reactions to form Schiff bases or hydrazones. This approach is frequently used to generate libraries of new compounds with diverse biological activities.
Modification of the Methoxy Group: The methoxy group can influence the compound's solubility, metabolic stability, and binding interactions. It can be demethylated to a hydroxyl group, which can serve as a hydrogen bond donor, or it can be replaced with larger alkoxy groups to probe steric and hydrophobic interactions within a target's binding site.
Substitution on the Pyridine Ring: The pyridine ring itself can be further functionalized. Electrophilic or nucleophilic aromatic substitution reactions could introduce additional substituents, altering the electronic properties and steric profile of the molecule to improve target engagement and selectivity.
The synthesis of various other substituted 2-methoxypyridine (B126380) derivatives for applications ranging from liquid crystals to PI3K/mTOR inhibitors demonstrates the chemical feasibility of modifying this scaffold nih.govrsc.org. These strategies allow for the systematic exploration of the structure-activity relationship (SAR) to optimize the compound for a desired biological effect.
Ligand Design and Target Interactions
The strategic design of ligands originating from the this compound scaffold is centered on achieving potent and selective interactions with biological targets. The pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction in protein-ligand binding. The methoxy group can influence the electronic properties of the pyridine ring and participate in hydrophobic or van der Waals interactions within a binding pocket.
Research into derivatives of similar pyridine aldehydes has provided insights into the types of interactions that can be achieved. For instance, in the context of kinase inhibition, the pyridine core can serve as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. Modifications extending from this core are designed to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
While specific data on ligands directly derived from this compound is not extensively available in publicly accessible literature, the principles of ligand design and the nature of target interactions can be inferred from studies on analogous structures. The following table illustrates hypothetical interaction data for a derivative of this compound with a generic kinase target, based on common interaction patterns observed in kinase inhibitors.
Table 1: Hypothetical Interaction Data for a this compound-Derived Kinase Inhibitor
| Interaction Type | Interacting Residue (Target) | Ligand Moiety Involved |
| Hydrogen Bond | Backbone NH of Alanine | Pyridine Nitrogen |
| Hydrogen Bond | Sidechain OH of Threonine | Methoxy Oxygen |
| Hydrophobic Interaction | Phenylalanine Sidechain | Pyridine Ring |
| Pi-Stacking | Tyrosine Sidechain | Aromatic extension from aldehyde |
Similarly, when designing ligands for GPCRs, derivatives of this compound could be synthesized to target the orthosteric or allosteric sites of these receptors. The aim is to create molecules that can modulate the receptor's signaling pathways. The specific substitutions on and extensions from the pyridine ring would be tailored to fit the unique topology and chemical environment of the target GPCR's binding pocket.
The table below provides a conceptual overview of the target interactions for a hypothetical GPCR ligand derived from this compound.
Table 2: Conceptual Target Interactions for a this compound-Derived GPCR Ligand
| Biological Target Class | Specific Target Example | Key Ligand-Target Interactions |
| G-Protein Coupled Receptor | Dopamine D2 Receptor | Ionic interaction with Aspartic Acid, Hydrophobic interactions with Phenylalanine and Tryptophan, Hydrogen bond with Serine |
It is important to note that the data presented in these tables are illustrative and based on established principles of molecular recognition in medicinal chemistry. The actual interaction profile of any specific ligand derived from this compound would need to be determined through experimental studies such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling. The synthesis and biological evaluation of new chemical entities originating from this scaffold remain an active area of research in the pursuit of novel therapeutics.
Coordination Chemistry of 2 Methoxyisonicotinaldehyde
Metal Complex Formation and Ligand Properties
2-Methoxyisonicotinaldehyde possesses two primary potential donor sites for coordination with metal ions: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the aldehyde group. As a substituted pyridine, the electronic properties of the ring and the steric hindrance from the methoxy (B1213986) group would influence its behavior as a ligand.
The lone pair of electrons on the pyridine nitrogen atom makes it a primary site for forming a coordinate bond with a metal center. The compound could function as a monodentate ligand, coordinating solely through this nitrogen atom. Alternatively, it could act as a bidentate ligand by involving the carbonyl oxygen of the aldehyde group, forming a stable five-membered chelate ring with the metal ion. The formation of such chelates is a common feature in coordination chemistry and often leads to enhanced stability of the resulting complex.
In many cases, aldehydes like this compound are used as precursors to synthesize more complex Schiff base ligands. These are typically formed by the condensation reaction of the aldehyde with a primary amine. The resulting Schiff base ligand often exhibits enhanced chelating capabilities, coordinating with metal ions through the pyridine nitrogen and the imine nitrogen, and potentially other donor atoms from the amine precursor. The synthesis of metal complexes, whether from the aldehyde directly or a derived Schiff base, is typically achieved by reacting the ligand with a metal salt (such as chlorides, acetates, or nitrates) in a suitable solvent, often with heating. samipubco.com
Enhanced Biological Activities of Metal Complexes
The biological activity of organic compounds can be significantly altered upon coordination with metal ions. It is a widely observed phenomenon that metal complexes exhibit enhanced antimicrobial activity compared to the free ligand from which they were synthesized. researchgate.net This enhancement is often explained by Overtone's concept and Tweedy's Chelation Theory. According to this theory, chelation reduces the polarity of the metal ion, which increases the lipophilicity of the complex. This increased lipid solubility allows the complex to more easily penetrate the lipid membranes of microorganisms, disrupting cellular processes.
Antibacterial and Antifungal Efficacy
While no specific data exists for this compound complexes, studies on metal complexes of similar pyridine- and aldehyde-derived ligands have consistently shown this enhancement effect. For instance, Schiff base complexes of various metals often show potent activity against bacterial strains like Staphylococcus aureus and Escherichia coli, and fungal species such as Aspergillus niger and Candida albicans. nih.gov The mechanism of action is thought to involve the disruption of the cell wall or the inhibition of essential cellular enzymes by the metal ion, which is delivered more effectively to the target site by the ligand. nih.gov The choice of metal ion also plays a crucial role, with ions like copper(II), zinc(II), nickel(II), and cobalt(II) being common in the design of antimicrobial complexes. researchgate.net
Due to the absence of specific experimental data for this compound complexes, a data table on antibacterial and antifungal efficacy cannot be generated.
Spectroscopic Characterization of Metal Complexes
To confirm the formation of a metal complex and determine the mode of ligand coordination, several spectroscopic techniques are employed.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying which functional groups of a ligand are involved in bonding with a metal ion. For a complex of this compound, one would expect to see a shift in the vibrational frequency of the C=O (carbonyl) band of the aldehyde group to a lower wavenumber (lower frequency) upon coordination of the oxygen atom to the metal. Similarly, the C=N stretching vibration of the pyridine ring would also be expected to shift, indicating the involvement of the pyridine nitrogen in coordination. The appearance of new, low-frequency bands in the far-IR region is typically assigned to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the structure of the ligand and how it changes upon complexation. When this compound coordinates to a diamagnetic metal ion, the chemical shifts of the protons and carbons near the coordination sites (the pyridine ring and the aldehyde group) would be expected to change. For example, the aldehyde proton signal would likely shift downfield upon coordination. These shifts provide evidence of the ligand-metal interaction in solution.
Electronic (UV-Visible) Spectroscopy: The electronic spectra of the complexes can provide information about their geometry. The spectra of the complexes typically show bands arising from transitions within the ligand (intraligand transitions) and charge-transfer transitions between the metal and the ligand (metal-to-ligand or ligand-to-metal charge transfer). In the case of transition metal complexes, additional, weaker absorption bands corresponding to d-d transitions can often be observed, and their positions can help in assigning the geometry (e.g., octahedral, tetrahedral, or square planar) of the complex.
Without experimental results, a specific data table for the spectroscopic characterization of this compound metal complexes cannot be provided.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. researchgate.net These calculations provide a foundational understanding of properties such as electron distribution and molecular orbital energies. For 2-Methoxyisonicotinaldehyde, these studies reveal how the interplay of its pyridine (B92270) ring and substituent groups dictates its chemical nature.
HOMO-LUMO Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.com A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity. Conversely, a large gap implies high stability and lower reactivity. irjweb.com
The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy of this gap can be used to understand the charge transfer interactions that occur within the molecule. irjweb.com For aromatic compounds like this compound, this gap is influenced by the nature of its substituents. The analysis of frontier orbitals helps in predicting the sites for electrophilic and nucleophilic attacks. Theoretical calculations for molecules with similar structures, such as substituted pyridines, have shown that the HOMO-LUMO gap is a key indicator of bioactivity. irjweb.com
Table 1: Illustrative Frontier Orbital Energies and Reactivity Descriptors for a Pyridine Derivative Note: This data is representative of a substituted pyridine and is for illustrative purposes.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.29 |
| ELUMO | -1.81 |
| Energy Gap (ΔE) | 4.48 |
| Chemical Hardness (η) | 2.24 |
| Electronegativity (χ) | 4.05 |
Partial Charge Distributions
The distribution of partial charges across a molecule provides a map of its electrostatic potential, highlighting electron-rich and electron-deficient regions. This distribution is fundamental to understanding intermolecular interactions, including hydrogen bonding and dipole-dipole interactions. The assignment of partial atomic charges is a method used to quantify the unequal sharing of electrons between atoms with different electronegativities. researchgate.net
In this compound, the electronegative nitrogen atom in the pyridine ring and the oxygen atoms in the methoxy (B1213986) and aldehyde groups significantly influence the charge distribution. Quantum chemical methods, such as Mulliken population analysis, can be used to calculate these charges. tandfonline.com The nitrogen atom and the carbonyl oxygen are expected to carry a negative partial charge, making them potential sites for interaction with electrophiles or hydrogen bond donors. The carbon atom of the carbonyl group is expected to be electron-deficient and carry a positive partial charge, rendering it susceptible to nucleophilic attack. Understanding this distribution is crucial for predicting how the molecule will interact with biological targets like proteins and enzymes. tandfonline.com
Electronic Effects of Substituents
The electronic properties of the pyridine ring in this compound are modulated by its two substituents: the methoxy group (-OCH₃) at position 2 and the aldehyde group (-CHO) at position 4. These groups exert both inductive and resonance effects, which either donate or withdraw electron density from the aromatic ring.
Methoxy Group (-OCH₃): The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, its lone pairs of electrons can be delocalized into the pyridine ring, creating a strong electron-donating resonance effect (+R). This resonance effect typically increases electron density at the ortho and para positions relative to the substituent.
Aldehyde Group (-CHO): The carbonyl group is a strong electron-withdrawing group due to both induction and resonance (-I, -R). It pulls electron density out of the pyridine ring, making the ring more electron-deficient.
The combination of an electron-donating group (methoxy) and an electron-withdrawing group (aldehyde) on the same pyridine ring creates a "push-pull" system. This system results in a significant polarization of the molecule, which can enhance its dipole moment and influence its reactivity and intermolecular interactions.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.gov It is a critical tool in drug discovery for screening virtual libraries of compounds and predicting their binding affinity for a specific biological target. mdpi.com Molecular dynamics (MD) simulations can then be used to study the stability and conformational changes of the ligand-receptor complex over time.
Prediction of Binding Affinities
Molecular docking simulations calculate a scoring function to estimate the binding affinity, often expressed as a binding energy in kcal/mol. A lower (more negative) binding energy indicates a more favorable and stable interaction between the ligand and its target. For this compound, docking studies could be performed against various potential enzyme targets to predict its inhibitory activity. For instance, studies on similar pyridine carboxaldehyde derivatives have explored their potential as urease inhibitors. mdpi.com The binding affinity is determined by the sum of intermolecular interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. mdpi.com Computational analyses of related pyridine derivatives have shown promising binding energies against targets like the main protease of SARS-CoV-2 and enzymes from Mycobacterium tuberculosis. tandfonline.com
Table 2: Illustrative Docking Results of Pyridine Derivatives Against a Hypothetical Enzyme Target Note: This data is representative and for illustrative purposes.
| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Interacting Residues |
|---|---|---|---|
| Compound A (Reference) | -7.8 | 7.04 | HIS 134, GLY 135 |
| This compound | -8.6 | 5.72 | CYS 145, HIS 41, GLU 166 |
| Compound B | -9.6 | 4.85 | LEU 141, ASN 142 |
Interaction with Biological Targets
The specific functional groups of this compound are key to its potential interactions with biological macromolecules. Docking simulations can visualize these interactions at the atomic level. mdpi.com
Pyridine Nitrogen: The nitrogen atom can act as a hydrogen bond acceptor.
Aldehyde Group: The carbonyl oxygen is a strong hydrogen bond acceptor, while the carbonyl carbon is an electrophilic center.
Methoxy Group: The oxygen atom can also accept hydrogen bonds, and the methyl group can participate in hydrophobic interactions.
For example, in a hypothetical docking with an enzyme active site, the carbonyl oxygen might form a crucial hydrogen bond with an amino acid residue like a serine or histidine. The pyridine ring could engage in π-π stacking interactions with aromatic residues such as phenylalanine or tyrosine. These detailed interaction models are essential for understanding the mechanism of action and for guiding the chemical modification of the molecule to improve its binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties and structural features that are critical for a specific biological effect, QSAR models can be used to predict the activity of newly designed molecules.
While specific QSAR studies on this compound are not extensively documented in publicly available literature, the principles of QSAR have been successfully applied to structurally related pyridine derivatives, offering a blueprint for how such an analysis could be approached for this compound.
For instance, a QSAR study on a series of isonicotinic acid hydrazide derivatives, which share the pyridine core with this compound, identified key molecular descriptors that correlate with their antimicrobial activity. researchgate.net Such a study typically involves the calculation of a wide array of descriptors, including electronic, steric, and hydrophobic parameters.
A hypothetical QSAR study for a series of this compound analogs might involve the generation of a dataset of compounds with varying substituents on the pyridine ring or modifications to the aldehyde group. The biological activity of these compounds against a specific target would be experimentally determined. Subsequently, a multitude of molecular descriptors would be calculated for each analog.
Table 1: Examples of Molecular Descriptors for a Hypothetical QSAR Study of this compound Analogs
| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |
| Electronic | Hammett constant (σ) | Modulates the electron-donating or -withdrawing nature of substituents, affecting target binding interactions. |
| Dipole Moment | Influences the overall polarity of the molecule, which can be critical for receptor binding and membrane permeation. | |
| Steric | Molar Refractivity (MR) | Relates to the volume of the substituent and can impact how well the molecule fits into a binding pocket. |
| Taft Steric Parameter (Es) | Quantifies the steric bulk of a substituent, which can cause steric hindrance at the active site. | |
| Hydrophobic | LogP (Partition Coefficient) | Measures the lipophilicity of the molecule, affecting its ability to cross cell membranes and interact with hydrophobic pockets of a target. |
| Topological | Wiener Index | A descriptor of molecular branching, which can influence the overall shape and flexibility of the molecule. |
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build the QSAR model. The resulting equation provides a quantitative measure of the impact of each descriptor on the biological activity. For example, a 2D-QSAR study on pyridine-3-carbonitriles as vasorelaxant agents successfully generated a statistically significant model that could guide the design of more potent compounds. rsc.org
De Novo Drug Design Approaches
De novo drug design is a computational strategy that involves the creation of novel molecular structures from scratch, tailored to fit the binding site of a biological target. This approach can be broadly categorized into structure-based and ligand-based methods. Given the structural information of a target protein, structure-based de novo design algorithms can build molecules atom-by-atom or fragment-by-fragment within the active site.
In the context of this compound, a de novo design approach could be employed to generate novel derivatives with enhanced affinity and selectivity for a particular enzyme or receptor. For instance, if this compound is identified as a fragment that binds to a target of interest, fragment-based de novo design could be used to "grow" this initial fragment by adding new chemical moieties that form favorable interactions with the surrounding amino acid residues of the binding pocket.
The design of new pyridine heterocyclic hybrids as anticancer agents showcases the potential of this approach. nih.govrsc.org In such studies, a known pharmacophore, like the pyridine ring, is used as a starting point for the design of new chemical entities. Computational tools can suggest modifications and additions to this core structure to optimize interactions with the target.
Table 2: A Hypothetical De Novo Design Workflow for this compound Derivatives
| Step | Description | Computational Tools/Methods |
| 1. Target Identification and Binding Site Analysis | Identify the biological target and characterize the geometry and key interaction points of its binding site. | Molecular Docking, Pocket Finding Algorithms |
| 2. Fragment Placement or Seeding | Place the this compound scaffold into the active site as an initial building block. | Docking software (e.g., AutoDock, Glide) |
| 3. Molecule Growth or Linking | Iteratively add atoms or molecular fragments to the initial scaffold, exploring different growth vectors to maximize favorable interactions. | De novo design software (e.g., LUDI, SPROUT) |
| 4. Scoring and Ranking | Evaluate the newly generated molecules based on their predicted binding affinity, drug-likeness, and synthetic accessibility. | Scoring functions, ADMET prediction tools |
| 5. Selection and Synthesis | Prioritize the most promising candidates for chemical synthesis and subsequent biological evaluation. | Medicinal chemistry expertise, retrosynthetic analysis software |
The design and in-silico evaluation of pyridine-4-carbohydrazide derivatives further illustrates how computational methods can be used to predict the physicochemical and pharmacokinetic properties of newly designed compounds before their synthesis, thereby streamlining the drug discovery process. auctoresonline.org By applying similar de novo design strategies, novel and potent analogs of this compound could be rationally designed for a wide range of therapeutic applications.
Materials Science Applications
Incorporation into Nanoparticle Formulations
The incorporation of small organic molecules into nanoparticle formulations is a widely explored strategy to enhance their physical, chemical, and biological properties. However, specific studies detailing the use of 2-methoxyisonicotinaldehyde for this purpose are not readily found.
Enhancement of Stability and Bioactivity
The stability and bioactivity of nanoparticles are critical factors for their successful application. Surface modification with various ligands can prevent aggregation, improve dispersibility, and introduce new functionalities. While aldehydes and methoxy-substituted pyridines are classes of compounds that have been investigated as ligands for nanoparticle surface functionalization in a general context, there is no specific research demonstrating that this compound has been used to enhance the stability or bioactivity of any nanoparticle system.
Drug Delivery Systems
Nanoparticles are extensively studied as carriers for targeted drug delivery. The surface chemistry of these nanoparticles is crucial for drug loading, release kinetics, and biocompatibility. Although aldehydes can be used for bioconjugation reactions to attach drugs or targeting moieties to nanoparticles, there is no available literature that describes the use of this compound as a component in the design or functionalization of drug delivery systems.
Potential in Functional Materials
Functional materials are designed to possess specific properties that can be tailored for a variety of applications, including electronics, catalysis, and sensing. The pyridine (B92270) and aldehyde functional groups present in this compound suggest its potential as a building block or precursor for such materials. For instance, pyridine derivatives are commonly used as ligands in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The aldehyde group could be utilized for post-synthetic modification or to impart specific chemical reactivity. However, a review of the current scientific literature does not reveal any published research that has explored or demonstrated the potential of this compound in the development of functional materials.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways
The synthesis of pyridine (B92270) derivatives is a well-established field, yet the pursuit of more efficient, cost-effective, and environmentally friendly methods continues to drive innovation. google.comgoogle.com Traditional methods for the synthesis of pyridine carboxaldehydes often involve multiple steps, including the oxidation of a corresponding methylpyridine, which can sometimes utilize harsh reagents. google.comgoogle.com
Future research is focused on developing novel synthetic strategies that offer higher yields and milder reaction conditions. This includes the exploration of catalytic C-H functionalization, a technique that allows for the direct introduction of a formyl group onto the pyridine ring, thereby streamlining the synthetic process. nih.gov Additionally, advancements in flow chemistry and microwave-assisted synthesis are being investigated to shorten reaction times and improve scalability. The development of "green" synthetic routes, which utilize non-toxic solvents and reagents, is also a significant area of focus, aiming to reduce the environmental impact of chemical production. bcrcp.ac.in
Table 1: Comparison of Synthetic Approaches for Pyridine Aldehydes
| Method | Advantages | Disadvantages | Future Research Focus |
|---|---|---|---|
| Traditional Oxidation | Well-established, readily available starting materials. | Often requires multiple steps, may use harsh oxidants (e.g., lead tetraacetate). google.com | Milder, more selective oxidizing agents. |
| Catalytic C-H Functionalization | Direct, atom-economical, fewer steps. | Catalyst cost and sensitivity, regioselectivity challenges. | Development of robust, inexpensive catalysts. |
| Flow Chemistry | Improved safety, scalability, and reaction control. | Higher initial equipment cost. | Integration with real-time analysis and optimization. |
| Green Synthesis | Reduced environmental impact, use of renewable resources. | May have lower yields or require specialized catalysts. | Discovery of new biocatalysts and green solvent systems. |
Design of Advanced Derivatives with Enhanced Bioactivity
2-Methoxyisonicotinaldehyde is a valuable scaffold for the development of new therapeutic agents. The aldehyde functional group provides a convenient handle for elaboration into a wide array of chemical structures, while the methoxy-substituted pyridine ring can engage in crucial interactions with biological targets. researchgate.net Pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties. nih.govresearchgate.netrsc.org
Future work in this area involves the rational design of derivatives with improved potency and selectivity. This is achieved by systematically modifying the structure of the parent compound and evaluating the effects on its biological activity, a process known as establishing a structure-activity relationship (SAR). For instance, the aldehyde can be converted into imines, oximes, or hydrazones, linking it to other pharmacologically active moieties to create hybrid molecules with dual modes of action. nih.govnih.gov The goal is to create compounds that are highly effective against their intended targets while minimizing off-target effects.
Key areas for derivative design include:
Antimicrobial Agents: Developing derivatives to combat drug-resistant bacteria and fungi. nih.gov
Anticancer Therapeutics: Creating compounds that can induce apoptosis (programmed cell death) in cancer cells or inhibit key enzymes involved in tumor growth. nih.gov
Neuroprotective Agents: Designing molecules that could be effective against neurodegenerative diseases like Alzheimer's by targeting enzymes such as cholinesterases. nih.gov
Integration with Artificial Intelligence and Machine Learning for Drug Design
In the context of this compound, AI and ML algorithms can be employed to:
Predict Biological Activity: Train models to predict the therapeutic potential of virtual derivatives, allowing researchers to prioritize the synthesis of the most promising compounds. mdpi.com
Generate Novel Structures: Use generative models to design entirely new molecules based on the this compound scaffold that are optimized for specific properties, such as high binding affinity to a target protein and low predicted toxicity. news-medical.netspringernature.com
Optimize Pharmacokinetic Properties: Predict properties like solubility, metabolism, and bioavailability, which are critical for a drug's success. mdpi.com This helps in designing derivatives that are more likely to be effective in vivo.
Plan Synthetic Routes: AI tools can also assist chemists by proposing efficient synthetic pathways for novel, complex derivatives, accelerating the "design-make-test-analyze" cycle. biopharmatrend.com
This data-driven approach significantly shortens the timeline and reduces the costs associated with bringing a new drug to market. nih.gov
Investigation of New Pharmacological Targets
While pyridine-based compounds are known to interact with a variety of biological targets, the full extent of their pharmacological potential is still being explored. A significant future trend is the use of advanced screening techniques and systems biology to identify novel targets for derivatives of this compound.
This involves screening compound libraries against a wide range of proteins, enzymes, and cellular pathways to uncover previously unknown interactions. Techniques like high-throughput screening, chemical proteomics, and phenotypic screening are instrumental in this process. Once a new target is identified, further research can elucidate the mechanism of action, paving the way for the development of first-in-class medicines for various diseases. For example, derivatives may be found to modulate the activity of kinases, proteases, or G-protein coupled receptors, which are all important classes of drug targets.
Expansion into Other Material Science Domains
The utility of this compound and its derivatives extends beyond pharmacology into the realm of material science. The pyridine nitrogen atom is an excellent ligand for coordinating with metal ions, making these compounds valuable for the construction of functional materials.
Emerging applications in this area include:
Coordination Polymers and Metal-Organic Frameworks (MOFs): Derivatives can be used as organic linkers to create porous materials (MOFs) with applications in gas storage, separation, and catalysis.
Photoelectric Materials: The aromatic and electron-rich nature of the pyridine ring makes it suitable for incorporation into organic light-emitting diodes (OLEDs), sensors, and solar cells. 001chemical.com
Functional Polymers: The aldehyde group can be used to polymerize or functionalize existing polymers, imparting new properties such as thermal stability, conductivity, or metal-binding capabilities.
Future research will focus on the synthesis of tailored derivatives designed to optimize the performance of these advanced materials.
Q & A
Q. What are the standard synthetic routes for 2-Methoxyisonicotinaldehyde in academic settings?
The compound is typically synthesized via condensation reactions. For example, describes a method using this compound with TsNH₂ in toluene under reflux at 130°C, followed by purification via column chromatography . Key variables include reaction temperature, solvent choice, and catalyst selection. Researchers should validate product purity using spectroscopic techniques (e.g., NMR, IR) and cross-reference synthetic protocols from peer-reviewed literature.
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- NMR spectroscopy (¹H and ¹³C) to confirm structural integrity, focusing on aldehyde proton signals (~9-10 ppm) and methoxy group resonances.
- Mass spectrometry (MS) for molecular weight verification.
- FT-IR to identify functional groups (C=O stretch at ~1700 cm⁻¹, C-O-C stretch at ~1250 cm⁻¹). Purity assessment should align with standards for related compounds, as seen in , which emphasizes ≥95% purity thresholds for reliable experimental outcomes .
Q. What safety protocols are critical when handling this compound?
Refer to Safety Data Sheets (SDS) for hazard mitigation:
- Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation risks.
- Store in a sealed container under inert conditions (e.g., nitrogen) to prevent degradation, as suggested in and .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield?
Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to toluene .
- Catalyst exploration : Transition metal catalysts (e.g., Pd or Cu) could accelerate condensation steps.
- Temperature gradients : Test reactions between 100–150°C to identify kinetic vs. thermodynamic control. Document variations rigorously using templates from to ensure reproducibility .
Q. How should researchers address discrepancies between purity assays and spectroscopic data?
Contradictions may arise from residual solvents or byproducts. Mitigation strategies include:
- Multi-method validation : Combine HPLC (for purity) with 2D-NMR (e.g., HSQC, HMBC) to detect trace impurities.
- Recrystallization : Repurify the compound using solvents with varying polarities.
- Batch comparison : Analyze multiple synthetic batches statistically to identify systemic errors, as outlined in and .
Q. What methodologies are effective for studying the stability of this compound under varying conditions?
Design accelerated stability studies:
- Thermal stability : Heat samples at 40–80°C and monitor decomposition via TGA or DSC.
- Light sensitivity : Expose to UV-Vis light and track aldehyde group degradation using FT-IR.
- Humidity tests : Store under high humidity (≥70% RH) and assess hydrolysis via LC-MS. Reference storage guidelines from and for baseline conditions .
Q. How can researchers develop robust analytical methods for quantifying this compound in complex mixtures?
- HPLC method development : Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) and column selection (C18 for polar aldehydes).
- Calibration curves : Use internal standards (e.g., deuterated analogs) to improve accuracy.
- Limit of detection (LOD) : Validate via signal-to-noise ratios (S/N ≥ 3) as per ’s reproducibility criteria .
Methodological Guidance for Data Integrity
Q. What strategies ensure data reproducibility in studies involving this compound?
- Pre-register protocols : Detail reaction conditions, instrumentation settings, and analysis parameters upfront.
- Blinded analysis : Assign independent researchers to validate spectral interpretations.
- Open science practices : Share raw data (NMR files, chromatograms) in supplementary materials, adhering to ’s guidelines for transparency .
Q. How should researchers document synthesis and characterization data for peer review?
Follow ’s standards:
- Experimental section : Include exact molar ratios, reaction times, and purification steps.
- Supplementary files : Provide high-resolution spectra, chromatograms, and crystallographic data (if available).
- Reproducibility checks : Cross-validate results with independent replicates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
